3-(7-Aza-2-benzimidazolyl)thiobenzamide
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Overview
Description
3-(7-Aza-2-benzimidazolyl)thiobenzamide is a chemical compound with the molecular formula C13H10N4S and a molecular weight of 254.31 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with an aza group and a thiobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Aza-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-aminobenzimidazole with thiobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-Aza-2-benzimidazolyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thiobenzamide moiety to a thiol or amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
3-(7-Aza-2-benzimidazolyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(7-Aza-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiobenzamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
3-(7-Aza-2-benzimidazolyl)benzamidoxime: Similar structure with an oxime group instead of a thiobenzamide moiety.
2-Substituted Benzimidazoles: A broad class of compounds with various substitutions at the 2-position of the benzimidazole ring, exhibiting diverse biological activities.
Uniqueness
3-(7-Aza-2-benzimidazolyl)thiobenzamide is unique due to the presence of both an aza group and a thiobenzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C13H10N4S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10N4S/c14-11(18)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7H,(H2,14,18)(H,15,16,17) |
InChI Key |
ONFPNGLMAAYRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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